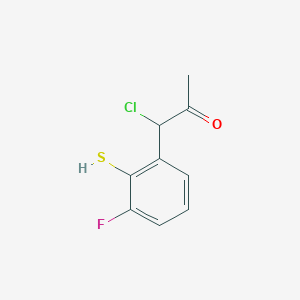

1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFOS It is characterized by the presence of a chloro group, a fluoro group, and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one typically involves the reaction of 3-fluoro-2-mercaptophenyl derivatives with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature. The mixture is stirred for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of thioethers or amines.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary alcohols.

Scientific Research Applications

1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and fluoro groups can participate in halogen bonding, while the mercapto group can form covalent bonds with thiol-containing biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

- 1-Chloro-1-(3-fluoro-5-mercaptophenyl)propan-2-one

- 1-Chloro-1-(4-fluoro-2-mercaptophenyl)propan-2-one

Comparison: 1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one is unique due to the specific positioning of the fluoro and mercapto groups on the phenyl ring. This unique arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

1-Chloro-1-(3-fluoro-2-mercaptophenyl)propan-2-one, also known by its CAS number 1804286-79-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8ClFOS

- Molecular Weight : 218.68 g/mol

- Structure : The compound features a chloro group and a mercapto group, which are critical for its biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its ability to interact with various biological targets. The following sections detail specific activities and mechanisms observed in research studies.

Anticancer Activity

Research has indicated that compounds similar to this compound possess significant anticancer properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF7 | 5.1 | Apoptosis via caspase activation |

| Study B | HepG2 | 3.8 | Bcl-2 modulation |

Antiviral Activity

There is emerging evidence that suggests potential antiviral properties against specific viruses. The compound has shown efficacy in inhibiting viral replication by targeting viral polymerases.

Case Study

In a study examining the antiviral effects of similar compounds:

- Virus Tested : Human Cytomegalovirus (HCMV)

- Results : The compound inhibited HCMV replication with an IC50 value of 12 µM, indicating a promising avenue for further exploration in antiviral drug development.

The synthesis of this compound can be achieved through various methods, including organocatalytic processes. The presence of the mercapto group is crucial for its interaction with biological targets, enhancing its reactivity and binding affinity.

Proposed Mechanism

The proposed mechanism involves:

- Formation of Reactive Intermediates : The chloro group facilitates nucleophilic attack by biological molecules.

- Binding to Target Proteins : The mercapto group may form disulfide bonds or interact with thiol groups in proteins, altering their function.

Toxicological Profile

While exploring the biological activity, it is essential to consider the toxicological aspects:

- Safety Data : According to material safety data sheets (MSDS), the compound is classified as hazardous, necessitating caution during handling.

| Hazard Classification | Precautionary Statements |

|---|---|

| Skin irritant | Avoid contact with skin |

| Eye irritant | Wear protective eyewear |

Properties

Molecular Formula |

C9H8ClFOS |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

1-chloro-1-(3-fluoro-2-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H8ClFOS/c1-5(12)8(10)6-3-2-4-7(11)9(6)13/h2-4,8,13H,1H3 |

InChI Key |

QGTJHKZUKIWBQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)F)S)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.